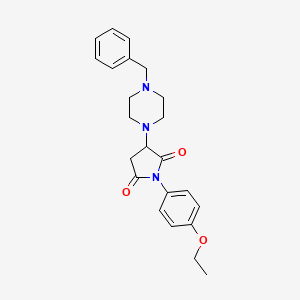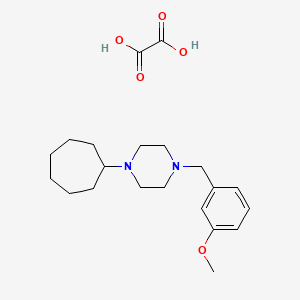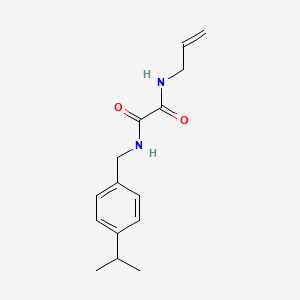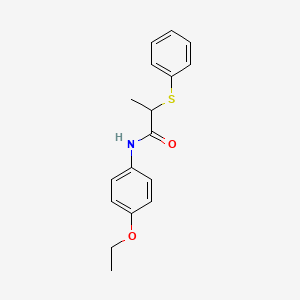![molecular formula C17H19NOS2 B4972005 N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide, also known as BPEPTI, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BPEPTI belongs to the class of thioacetamide compounds, which have been shown to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the excitability of neurons in the brain. This results in a decrease in neuronal activity and a reduction in seizures, pain, and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This results in a reduction in seizures, pain, and anxiety. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide in lab experiments include its ability to modulate the GABAergic system, its anticonvulsant, analgesic, and anxiolytic effects, and its potential use in the treatment of neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires careful attention to detail to ensure the purity and quality of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. It has been shown to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide is a multi-step process that involves the reaction of 2-chloroethyl benzyl sulfide with thiophenol to form 2-(benzylthio)ethyl phenyl sulfide. This intermediate is then reacted with chloroacetyl chloride to form this compound. The process of synthesis is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. It has been shown to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(14-21-16-9-5-2-6-10-16)18-11-12-20-13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYCWFYYOZGCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4971964.png)



![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)

![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)